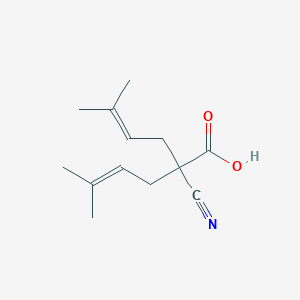

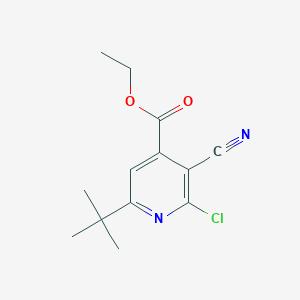

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of structurally related cyano-enolic compounds often involves condensation reactions, column chromatography for purification, and detailed characterization using techniques like 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy. These methods help in elucidating the structure and ensuring the purity of the synthesized compound (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Techniques like UV-visible absorption spectroscopy can also offer information on the electronic properties of the molecules, which is essential for understanding how these compounds interact with light and other substances (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

The chemical behavior of cyano-enolic acids includes reactions such as halolactonization and hydroxylation, which can be used to synthesize derivatives with specific functional groups. These reactions are influenced by factors like the structure and stereochemistry of the acids, as well as the presence of catalysts (Chen, Zeng, Gu, Fu, & Ma, 2008).

Physical Properties Analysis

The physical properties of such compounds, including their thermal behavior, can be studied using thermal analysis techniques like TG-DTA. These analyses help in understanding the stability and decomposition patterns of the compounds under various temperature conditions (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Chemical Properties Analysis

Cyclic voltammetry can be used to explore the electrochemical properties of these compounds, providing insights into their oxidation-reduction potentials. This analysis is crucial for understanding the reactivity and potential applications of these compounds in various fields (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Intramolecular Acylation Studies

Research by Ansell, Emmett, and Coombs (1968) on hexenoic acids, which are structurally similar to 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid, reveals insights into intramolecular acylation. This process, studied under various conditions, highlights the formation of cyclohexenone and other cyclic compounds, suggesting potential synthetic routes involving 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid (Ansell, Emmett, & Coombs, 1968).

Dye Synthesis and Characterization

Kotteswaran, Pandian, and Ramasamy (2016) synthesized a compound structurally related to 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid, demonstrating its use in dye formation. The synthesis involved condensation reactions, followed by spectral analysis, providing a framework for understanding similar compounds (Kotteswaran, Pandian, & Ramasamy, 2016).

Synthesis and Applications in Organic Chemistry

Allene Stereochemistry and Catalytic Hydrogenation

Research by Crombie, Jenkins, and Roblin (1975) focused on the catalytic hydrogenation of certain dienoic acids, offering insights into the stereochemical configurations of allenes, which can be relevant to the study of 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid. This study emphasizes the transformation of molecular dissymmetry in allenes, potentially applicable to similar compounds (Crombie, Jenkins, & Roblin, 1975).

Benzodipyrans Synthesis

Eszenyi et al. (1999) explored the synthesis of benzodipyrans using reactions involving isomeric acids similar to 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid. This research is significant for understanding the chemical behavior and potential applications of similar compounds in the synthesis of biologically important heterocyclic compounds (Eszenyi et al., 1999).

Biochemical Synthesis and Analysis

- Synthesis of GABA Analogues: Azam, D'souza, and Wyatt (1996) conducted a study on the cyanomethylation of chiral enolates, leading to the synthesis of GABA analogues. Their research, involving reactions similar to those expected for 2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid, highlights the potential of such compounds in synthesizing biologically significant molecules (Azam, D'souza, & Wyatt, 1996).

properties

IUPAC Name |

2-cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)5-7-13(9-14,12(15)16)8-6-11(3)4/h5-6H,7-8H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASKPRUTXWPBDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC=C(C)C)(C#N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379716 |

Source

|

| Record name | 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-5-methyl-2-(3-methylbut-2-enyl)hex-4-enoic acid | |

CAS RN |

189640-37-7 |

Source

|

| Record name | 2-Cyano-5-methyl-2-(3-methylbut-2-en-1-yl)hex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)

![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)